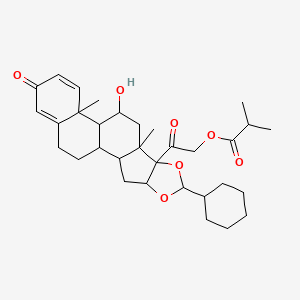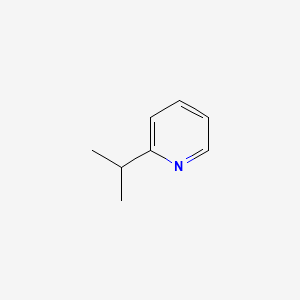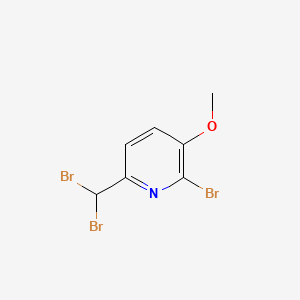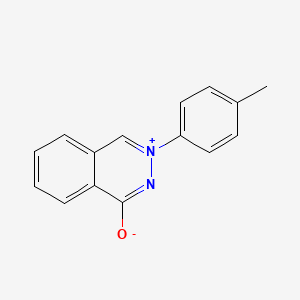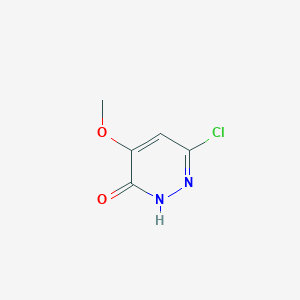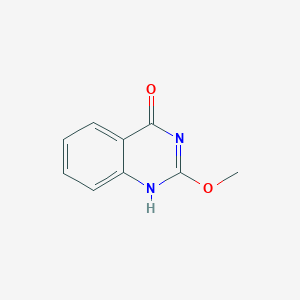
2-methoxy-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-methoxy-1H-quinazolin-4-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in antimicrobial susceptibility testing, which is crucial for detecting drug resistance in pathogens and ensuring the efficacy of antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1H-quinazolin-4-one typically involves the preparation of antibiotic solutions through serial two-fold dilutions in a liquid growth mediumThe antibiotic-containing tubes are inoculated with a standardized bacterial suspension, and the concentration of the antibiotic is adjusted to achieve the desired effect .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of commercially marketed materials and devices for rapid automated instrument methods. These methods provide flexibility and cost savings, making them suitable for large-scale production. The broth microdilution method is widely used in industrial production due to its accuracy and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure of this compound, leading to the formation of new compounds.
Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield new compounds with different functional groups.
Scientific Research Applications
2-methoxy-1H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical synthesis and analysis, particularly in the study of antimicrobial agents.
Biology: In biological research, this compound is used to study the mechanisms of drug resistance in pathogens and to develop new antimicrobial therapies.
Medicine: The compound plays a crucial role in clinical microbiology laboratories for antimicrobial susceptibility testing, helping to ensure the effectiveness of antimicrobial treatments.
Mechanism of Action
The mechanism of action of 2-methoxy-1H-quinazolin-4-one involves its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The compound targets specific molecular pathways in bacterial cells, preventing them from synthesizing essential proteins and nucleic acids. This inhibition leads to the death of the bacterial cells and the prevention of infection .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methoxy-1H-quinazolin-4-one include other antimicrobial agents used in susceptibility testing, such as:
- Penicillin
- Erythromycin
- Cephalosporins
Uniqueness
What sets this compound apart from other similar compounds is its specific mechanism of action and its effectiveness in detecting drug resistance in a wide range of bacterial species. The compound’s ability to provide accurate and reliable results in antimicrobial susceptibility testing makes it a valuable tool in clinical and industrial settings .
Properties
IUPAC Name |
2-methoxy-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTJLUHQGXNGAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=O)C2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=O)C2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;2-[1-[[1-[2-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B7819912.png)
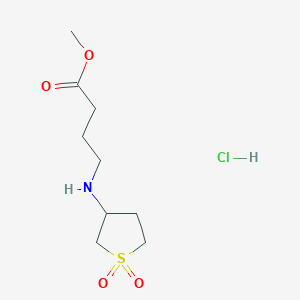
![2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride](/img/structure/B7819924.png)

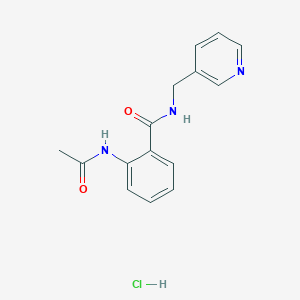
![4-[1-(2,4-Dihydroxy-3-methylphenyl)-2-(methylamino)ethyl]-2-methylbenzene-1,3-diol;hydrochloride](/img/structure/B7819942.png)
